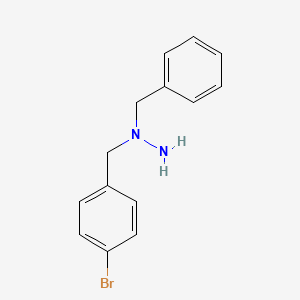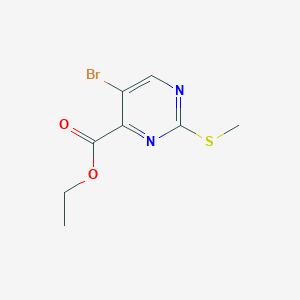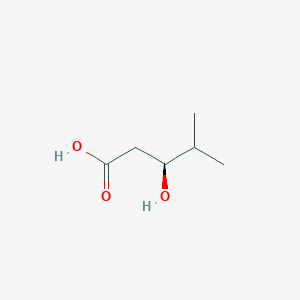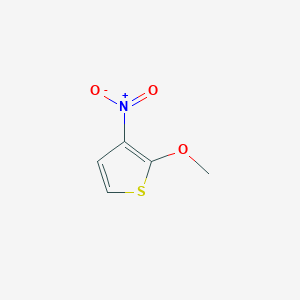
1-Benzyl-1-(4-bromobenzyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1-(4-bromobenzyl)hydrazine (BBH) is an organic compound that is used in a variety of scientific research applications. BBH has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-1-(4-bromobenzyl)hydrazine involves the reaction of benzylhydrazine with 4-bromobenzyl chloride in the presence of a base to form the desired product.
Starting Materials
Benzylhydrazine, 4-bromobenzyl chloride, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve benzylhydrazine in a suitable solvent (e.g. ethanol, methanol), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes, Step 3: Add 4-bromobenzyl chloride dropwise to the reaction mixture while stirring continuously, Step 4: Heat the reaction mixture at reflux temperature for several hours, Step 5: Allow the reaction mixture to cool to room temperature and then filter the precipitated product, Step 6: Wash the product with a suitable solvent (e.g. ethanol, methanol) to remove any impurities, Step 7: Dry the product under vacuum to obtain 1-Benzyl-1-(4-bromobenzyl)hydrazine as a solid.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1-(4-bromobenzyl)hydrazine has a variety of scientific research applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a catalyst in organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry, as well as its potential to act as an antioxidant and anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-1-(4-bromobenzyl)hydrazine is not fully understood. However, it is believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also believed that 1-Benzyl-1-(4-bromobenzyl)hydrazine can inhibit the growth of cancer cells by reducing their proliferation and inducing apoptosis.
Biochemische Und Physiologische Effekte
1-Benzyl-1-(4-bromobenzyl)hydrazine has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the potential to inhibit the growth of cancer cells. 1-Benzyl-1-(4-bromobenzyl)hydrazine has also been studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-Benzyl-1-(4-bromobenzyl)hydrazine in laboratory experiments has a number of advantages and limitations. One advantage of using 1-Benzyl-1-(4-bromobenzyl)hydrazine is that it is relatively inexpensive and easy to synthesize. However, it is important to note that 1-Benzyl-1-(4-bromobenzyl)hydrazine is not very stable and can react with other compounds in solution. Therefore, it is important to use 1-Benzyl-1-(4-bromobenzyl)hydrazine in a well-controlled environment.
Zukünftige Richtungen
The potential future directions for 1-Benzyl-1-(4-bromobenzyl)hydrazine are numerous. 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be studied for its potential to act as a ligand in coordination chemistry and its ability to catalyze organic synthesis reactions. 1-Benzyl-1-(4-bromobenzyl)hydrazine could also be studied for its potential to be used in drug delivery systems and its ability to interact with other organic compounds. Finally, 1-Benzyl-1-(4-bromobenzyl)hydrazine could be further studied for its potential to be used in nanotechnology applications.
Eigenschaften
IUPAC Name |
1-benzyl-1-[(4-bromophenyl)methyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-14-8-6-13(7-9-14)11-17(16)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSCXXHLSCOCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538777 |
Source


|
| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
CAS RN |
111515-65-2 |
Source


|
| Record name | 1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)


![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)